

# Technical Comparison Guide: FTIR Characterization of Indolin-5-ol Hydrobromide

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## Compound of Interest

Compound Name: *Indolin-5-ol hydrobromide*

CAS No.: *1221257-43-7*

Cat. No.: *B2756181*

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## Executive Summary

This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectral characteristics of **Indolin-5-ol hydrobromide** (CAS: 1221257-43-7), a critical dihydro-indole intermediate used in the synthesis of pharmaceutical agents and bioactive scaffolds.<sup>[1]</sup>

Distinguishing the hydrobromide salt from its free base (Indolin-5-ol, CAS: 2349-67-9) and its oxidized aromatic impurity (5-Hydroxyindole, CAS: 1953-54-4) is a frequent challenge in Quality Control (QC).<sup>[1]</sup> This guide outlines the diagnostic spectral shifts caused by protonation of the secondary amine and provides a self-validating protocol for confirming salt formation.

## Theoretical Framework: The Salt Shift Effect

The primary structural difference between Indolin-5-ol and its hydrobromide salt lies in the protonation of the heterocyclic nitrogen (N1 position).<sup>[1]</sup> This transformation induces predictable and drastic changes in the vibrational spectrum, serving as the primary "fingerprint" for identity verification.

## Mechanism of Spectral Shift[1]

- Protonation (Secondary Amine

Ammonium Ion):

- Free Base: The secondary amine ( ) exhibits a single, relatively sharp stretching vibration.[1]
  - HBr Salt: The nitrogen accepts a proton to form a quaternary ammonium cation ( ). This introduces a strong, broad absorption band (the "Ammonium Band") due to strong hydrogen bonding with the bromide counterion and crystal lattice effects.[1]
- Aromatization (Impurity Detection):
    - Indoline (Dihydro): Contains a saturated C2-C3 bond, allowing for ring puckering and distinct C-H stretching.[1]
    - Indole (Aromatic): Contains a C2=C3 double bond, creating a fully planar aromatic system with distinct C=C stretching modes.[1]

## Comparative Spectral Data

The following table synthesizes diagnostic peak assignments. Note that while the phenolic O-H stretch is present in all three, its appearance is heavily modified by the salt lattice in the HBr form.

### Table 1: Diagnostic FTIR Peaks ( $\text{cm}^{-1}$ )

Functional Group Mode	Indolin-5-ol Hydrobromide (Target)	Indolin-5-ol (Free Base)	5-Hydroxyindole (Impurity)	Diagnostic Note
N-H Stretch	2400–3000 (Broad, Multi-band)	3300–3400 (Single, Sharp)	3400–3450 (Sharp, intense)	Primary ID: The salt shows a massive "Ammonium Envelope" obscuring C-H regions.[1]
Ammonium Def. [1] ( )	1580–1620 (Medium/Strong)	Absent	Absent	Salt Confirmation: Specific to protonated secondary amines.[1]
C2-C3 Mode	Saturated (sp <sup>3</sup> )	Saturated (sp <sup>3</sup> )	C=C Stretch (~1570)	Distinguishes Indoline (dihydro) from Indole (aromatic).[1]
Phenolic O-H	3200–3400 (Often overlaps NH <sub>2</sub> <sup>+</sup> )	3200–3500 (Broad)	3200–3400 (Broad)	Less diagnostic due to H-bonding variability.[1]
C-O Stretch	1200–1250	1200–1250	1190–1230	Phenolic carbon-oxygen bond remains stable. [1]
Fingerprint	Distinct HBr lattice bands <800	Standard organic fingerprint	Distinct aromatic out-of-plane bends	HBr salts often show crystal packing bands in far IR.[1]

“

*Analyst Insight: The most common error is misidentifying the broad ammonium band (2400-3000  $\text{cm}^{-1}$ ) as "wet" sample (water O-H).[1] In the HBr salt, this broadness is intrinsic and indicates successful salt formation.[1]*

## Experimental Protocol: Self-Validating Identification

To ensure data integrity, the following protocol uses a "Split-Sample" approach to verify the salt form chemically within the FTIR workflow.

### Methodology: The "Base-Shift" Validation

This protocol confirms that the sample is indeed the salt form by chemically reverting a small portion to the free base in situ and observing the spectral shift.

Reagents:

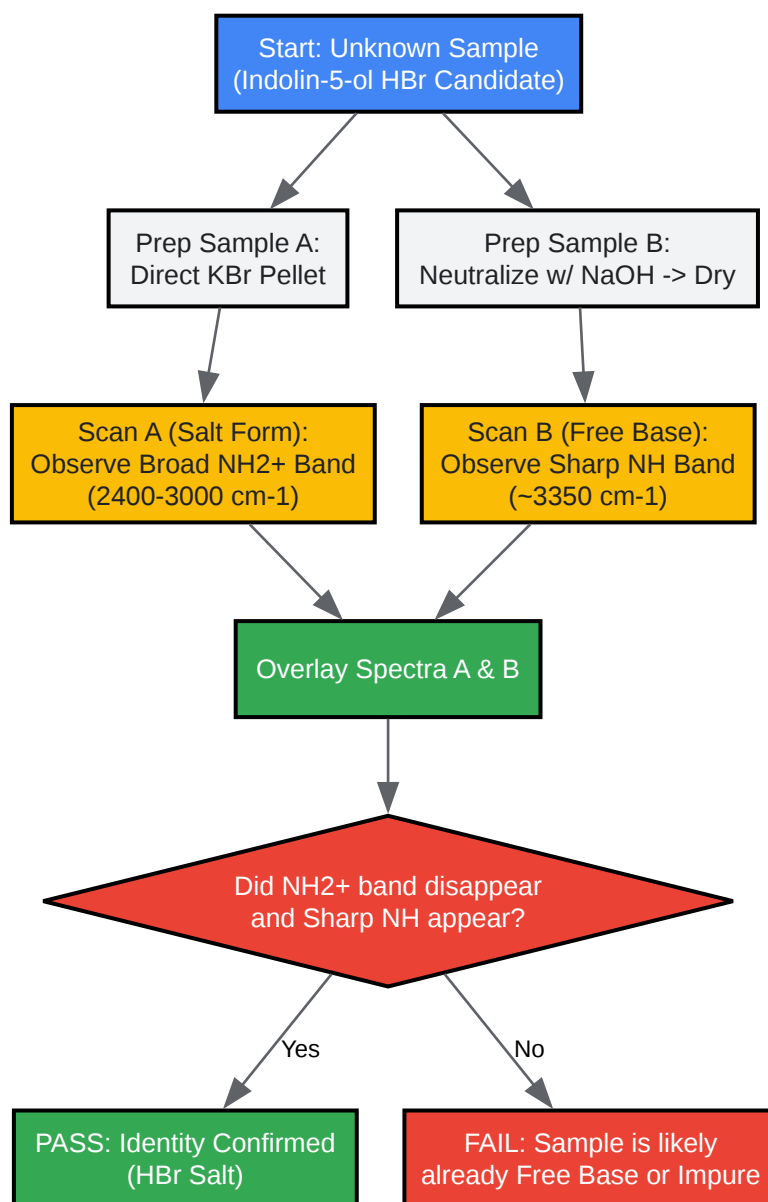
- Sample: **Indolin-5-ol Hydrobromide** (~5 mg)[1]
- Matrix: Spectroscopic Grade KBr (dry)[1]
- Reagent: 1M NaOH (1 drop), Methanol.[1]

Step-by-Step Workflow:

- Sample A (Reference): Prepare a standard KBr pellet (1% w/w) of the received sample. Record Spectrum A.
  - Check: Look for the broad ammonium band (2400-3000  $\text{cm}^{-1}$ ).[1]
- Sample B (Base Reversion):
  - Dissolve 10 mg of sample in 0.5 mL Methanol.

- Add 1 drop of 1M NaOH (neutralizes HBr).[1]
- Evaporate solvent gently under N<sub>2</sub>. [1]
- Prepare KBr pellet of residue. [1] Record Spectrum B.
- Comparison:
  - Overlay Spectrum A and B. [1]
  - Pass Criteria: Spectrum B must show the disappearance of the 1600 cm<sup>-1</sup> ammonium bend and the appearance of a sharp >N-H stretch at ~3350 cm<sup>-1</sup>.

## Visual Workflow Diagram



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Caption: Figure 1. Self-validating FTIR workflow to distinguish Indolin-5-ol HBr from its free base.

## Critical Quality Attributes (CQAs)

When evaluating **Indolin-5-ol Hydrobromide** from suppliers, prioritize these spectral features:

- Absence of 1570 cm<sup>-1</sup> C=C Band: A sharp peak here indicates oxidation to 5-Hydroxyindole. [1] Indolines should be relatively transparent in this specific aromatic region compared to

indoles.

- Water Content Interference: The HBr salt is hygroscopic. If the region 3200-3600  $\text{cm}^{-1}$  is a featureless blob, dry the sample at 40°C under vacuum and re-scan.[1] The phenolic O-H should be distinguishable from the ammonium band in a dry sample.
- Fingerprint Region (700-900  $\text{cm}^{-1}$ ): Look for consistency in out-of-plane C-H bending. 1,2,4-trisubstituted benzene rings (like 5-hydroxyindoline) typically show strong bands at 800-850  $\text{cm}^{-1}$  (two adjacent Hydrogens).[1]

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